molecular formula C17H18F3N3OS2 B2547180 N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide CAS No. 392301-88-1

N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2547180
CAS No.: 392301-88-1
M. Wt: 401.47
InChI Key: JDSBAEFCYDYXMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C17H18F3N3OS2 and its molecular weight is 401.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Modification

The scientific applications of N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide extend across various fields, including chemical synthesis. For instance, it involves the use of thiadiazole scaffolds, which are pivotal in synthesizing heterocyclic compounds. These scaffolds are synthesized through reactions involving thioamides and DMSO in the presence of electrophilic reagents, leading to high-yield preparations of 3,5-disubstituted 1,2,4-thiadiazoles (Takikawa et al., 1985). Additionally, microwave-assisted synthesis techniques have been employed to create novel compounds, demonstrating the importance of thiadiazole derivatives in medicinal chemistry and drug design (Ulus et al., 2016).

Anticancer Activity

The compound's relevance is also highlighted in anticancer research, where novel Schiff’s bases containing thiadiazole and benzamide groups have shown promising anticancer activity. These compounds, synthesized under microwave irradiation, exhibited considerable potency against various human cancer cell lines, indicating the therapeutic potential of thiadiazole derivatives in oncology (Tiwari et al., 2017).

Biological Activities

Thiadiazoles and benzamide derivatives have been synthesized and investigated for their biological activities, including antimicrobial properties. These novel heterocyclic compounds, characterized by their distinct structural features, have been evaluated against a range of bacterial and fungal strains, underscoring the versatility of thiadiazole derivatives in developing new antimicrobial agents (Patel et al., 2015).

Material Science Applications

Furthermore, thiadiazole derivatives find applications in material science, exemplified by their use in synthesizing single-polymer systems with simultaneous RGB emission. These systems, incorporating thiadiazole units, demonstrate the role of such compounds in developing advanced materials with potential applications in optoelectronics and lighting (Liu et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, 3,5-Bis(trifluoromethyl)benzoyl chloride, indicates that it is combustible and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection .

Properties

IUPAC Name

N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3OS2/c18-17(19,20)13-8-4-5-11(9-13)10-25-16-23-22-15(26-16)21-14(24)12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSBAEFCYDYXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.